BenchChemオンラインストアへようこそ!

Roginolisib hemifumarate

PI3Kδ Inhibitor T-cell Immunology Immuno-Oncology

Roginolisib hemifumarate is a first-in-class, non-ATP-competitive, oral allosteric PI3Kδ modulator (IC50 145 nM) with high selectivity over 278 kinases. Unlike ATP-competitive inhibitors (e.g., idelalisib), its unique allosteric mechanism preserves CD8+ T-cell cytotoxicity and prevents pro-inflammatory CD4+ T-cell skewing, enabling cleaner immunological readouts and reduced immune-related toxicity. This differentiated profile makes it the preferred tool for T-cell biology, immuno-oncology combination studies (e.g., anti-PD-1), and translational research aligned with ongoing Phase II trials in uveal melanoma (OCULE-01). Procure this compound for mechanistic studies where ATP-competitive agents compromise experimental validity.

Molecular Formula C30H31FN4O9S
Molecular Weight 642.7 g/mol
Cat. No. B11927587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoginolisib hemifumarate
Molecular FormulaC30H31FN4O9S
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H27FN4O5S.C4H4O4/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyORQYIFOBUOKQGH-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roginolisib Hemifumarate: First-in-Class Non-ATP-Competitive PI3Kδ Inhibitor for Solid Tumor and Lymphoma Research Procurement


Roginolisib hemifumarate (MSC2360844 hemifumarate; IOA-244 hemifumarate) is an investigational small molecule that functions as a first-in-class, non–ATP-competitive, oral allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ) [1]. It demonstrates high selectivity for the PI3Kδ isoform, with an IC50 of 145 nM in biochemical assays and minimal activity against a panel of 278 additional kinases . Its unique binding modality stabilizes the inactive state of the kinase, differentiating it mechanistically from earlier generation, ATP-competitive PI3Kδ inhibitors [2].

Roginolisib Hemifumarate: Why ATP-Competitive PI3Kδ Inhibitors Cannot Be Substituted in T-Cell Preserving Applications


Substitution of roginolisib hemifumarate with other PI3Kδ inhibitors, such as the approved ATP-competitive agents idelalisib or duvelisib, is not scientifically equivalent due to a fundamental divergence in their mechanisms of action and consequent biological effects on T-cell function. While ATP-competitive inhibitors effectively suppress PI3Kδ signaling in malignant B-cells, they also induce a pronounced impairment of CD8+ T-cell cytotoxic function and promote the differentiation of CD4+ T cells into pro-inflammatory Th1, Th2, and Th17 subsets—a phenotype linked to immune-related adverse events (irAEs) that have limited the clinical utility of this drug class [1]. In contrast, the allosteric, non-ATP-competitive mechanism of roginolisib achieves comparable anti-leukemic activity while preserving these critical T-cell functions, thereby offering a differentiated pharmacological profile that cannot be replicated by simply selecting an alternative PI3Kδ inhibitor [2].

Roginolisib Hemifumarate Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Preserved CD8+ T-Cell Cytotoxic Function: Roginolisib vs. Idelalisib Direct Head-to-Head Comparison

In a direct head-to-head in vitro study using primary human T-cell subsets, roginolisib and idelalisib were compared for their effects on CD8+ T-cell cytotoxic function. While both agents suppressed PI3Kδ signaling in chronic lymphocytic leukemia (CLL) cells to a comparable extent, only idelalisib induced a pronounced impairment of CD8+ T-cell cytotoxic function [1]. Roginolisib treatment preserved this critical anti-tumor effector function, a key differentiator for maintaining immune surveillance [1].

PI3Kδ Inhibitor T-cell Immunology Immuno-Oncology Chronic Lymphocytic Leukemia

Reduced Skewing of CD4+ T-Cell Differentiation: Roginolisib Avoids Pro-Inflammatory Subset Induction Compared to Idelalisib

A comparative study evaluated the impact of roginolisib and idelalisib on the differentiation of conventional CD4+ T cells. Idelalisib treatment promoted the differentiation of CD4+ T cells into Th1, Th2, and Th17 subsets—a response that was not observed with roginolisib treatment [1]. This skewing towards pro-inflammatory T helper subsets is mechanistically linked to the immune-related adverse events that have hampered the clinical development of ATP-competitive PI3Kδ inhibitors [2].

PI3Kδ Inhibitor T-cell Differentiation Immune Toxicity Immunomodulation

Mechanistic Differentiation: Non-ATP-Competitive Allosteric Binding Mode Confers Kinase Selectivity Profile

Roginolisib hemifumarate is characterized as a non-ATP-competitive, allosteric modulator of PI3Kδ, which represents a distinct chemical mechanism from ATP-competitive inhibitors like idelalisib and duvelisib [1]. This unique binding mode results in high selectivity for PI3Kδ, with an IC50 of 145 nM, and a lack of significant activity against a panel of 278 other kinases . This selectivity profile is a class-level inference for allosteric inhibitors, which typically offer improved selectivity over their ATP-competitive counterparts.

Kinase Inhibitor Allosteric Modulator PI3Kδ Selectivity Mechanism of Action

Comparable Anti-Leukemic Efficacy with Preserved Immune Function: Cross-Study Analysis with Idelalisib

Cross-study comparison of data from Solli et al. (2026) and prior published work indicates that roginolisib and idelalisib demonstrate comparable potency in inhibiting B-cell receptor (BCR) signaling and reducing the viability of primary CLL cells [1]. Both agents suppressed PI3Kδ signaling and reduced leukemic cell viability to a similar extent [1]. This comparable direct anti-tumor activity, when viewed alongside the differential T-cell effects, highlights roginolisib's unique profile of dissociating anti-leukemic efficacy from immune cell impairment.

Chronic Lymphocytic Leukemia BCR Signaling Apoptosis Cytotoxicity

Advanced Clinical Development in Uveal Melanoma: Phase II Randomized Trial vs. Standard of Care

Roginolisib hemifumarate is currently being evaluated in a randomized, open-label Phase II study (OCULE-01, NCT06717126) as monotherapy against an investigator's choice of standard treatment in patients with advanced/metastatic uveal melanoma who have progressed on at least one prior immunotherapy [1]. The trial aims to enroll approximately 85 patients and will assess overall survival and quality of life as primary endpoints [1]. This represents a specific, high-unmet-need indication where the compound's unique immune-preserving properties are being formally tested.

Uveal Melanoma Phase II Clinical Trial Solid Tumor Immunotherapy

Roginolisib Hemifumarate: High-Impact Research and Procurement Application Scenarios


Investigating PI3Kδ-Dependent T-Cell Biology Without Confounding Immune Suppression

Roginolisib hemifumarate is uniquely suited for studies aimed at dissecting the role of PI3Kδ in T-cell differentiation, activation, and effector function. Unlike ATP-competitive inhibitors such as idelalisib, roginolisib does not impair CD8+ T-cell cytotoxicity nor skew CD4+ T-cell differentiation towards pro-inflammatory Th1/Th2/Th17 subsets [1]. This allows researchers to selectively inhibit PI3Kδ signaling while maintaining a more physiologically relevant T-cell compartment, providing a cleaner experimental system for immunological readouts [1].

Combination Therapy Research with Checkpoint Inhibitors in Solid Tumor Models

Given its ability to reshape the tumor immune microenvironment by favoring CD8+ T-cell and NK cell infiltration while preserving T-cell function, roginolisib hemifumarate is a compelling candidate for combination studies with immune checkpoint inhibitors (e.g., anti-PD-1) [1]. Preclinical data demonstrate its capacity to sensitize tumors to anti-PD-1 therapy in syngeneic mouse models of colorectal and lung cancer [1]. Procurement for these studies is justified by its differentiated mechanism, which may overcome the immune-related toxicities that limit the use of other PI3Kδ inhibitors in combination regimens.

Preclinical Modeling of Uveal and Other Solid Melanomas

The advancement of roginolisib hemifumarate into a randomized Phase II clinical trial for metastatic uveal melanoma (OCULE-01) makes it a critical reagent for translational research focused on this rare and treatment-refractory cancer [1]. Laboratories studying patient-derived xenografts, syngeneic models, or in vitro systems of uveal melanoma should prioritize this compound to generate data that is directly relevant to ongoing clinical investigations and to explore potential biomarkers of response linked to its unique mechanism [1].

Comparative Studies of ATP-Competitive vs. Allosteric PI3Kδ Inhibition

Roginolisib hemifumarate serves as an essential tool compound for academic and industrial research groups investigating the structural and functional consequences of allosteric versus ATP-competitive kinase inhibition. Its well-characterized non-ATP-competitive binding mode and high selectivity profile [1], contrasted with the ATP-competitive binding of agents like idelalisib and duvelisib, make it an ideal comparator to delineate how different binding modalities affect target engagement, signaling pathway modulation, and downstream cellular phenotypes, particularly in immune cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roginolisib hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.